molecular formula C20H18ClF2N3O2 B2565124 1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251683-17-6

1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B2565124
CAS No.: 1251683-17-6
M. Wt: 405.83
InChI Key: LBPQRXILPDAZEM-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C20H18ClF2N3O2 and its molecular weight is 405.83. The purity is usually 95%.
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Biological Activity

The compound 1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex structure with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spiro structure, which is known for its unique three-dimensional conformation that can influence biological interactions. The chemical formula is characterized by the presence of halogen substituents (chlorine and fluorine), which often enhance the lipophilicity and bioactivity of organic compounds.

Property Value
Molecular FormulaC19H18ClF2N3O
Molecular Weight377.81 g/mol
IUPAC NameThis compound
CAS Registry NumberNot available

The biological activity of this compound primarily revolves around its interaction with specific molecular targets in cells. Recent studies have indicated that compounds with similar structures exhibit inhibition of mitochondrial permeability transition pore (mPTP) opening, which is crucial in preventing cell death pathways associated with various diseases, including cancer and neurodegenerative disorders .

Cell Viability Assays

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, a calcein-cobalt assay was employed to assess the impact on HeLa cells, where it significantly inhibited mPTP opening, indicating a protective effect against apoptosis . The results showed a dose-dependent response with effective concentrations leading to over 50% reduction in cell death compared to controls.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar spiropiperidine derivatives have shown activity against acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. The IC50 values for related compounds ranged from 20 µM to over 120 µM, suggesting moderate to high inhibitory potency depending on the specific structural modifications .

Case Studies

  • Cancer Treatment : A study involving a series of spiropiperidine derivatives reported their effectiveness against various cancer types. The most potent derivatives achieved IC50 values below 30 µM in breast and lung cancer cell lines, indicating promising therapeutic potential .
  • Neuroprotective Effects : Research on related compounds has highlighted their neuroprotective properties through modulation of mitochondrial function. Specifically, compounds that inhibit mPTP opening have been linked to reduced neuronal apoptosis in models of neurodegenerative diseases .

Discussion

The biological activity of This compound underscores its potential as a therapeutic agent. The presence of halogen atoms enhances its pharmacological profile by improving binding affinity to target proteins and increasing metabolic stability.

Future Directions

Further research is needed to:

  • Conduct in vivo studies to validate the efficacy and safety profile.
  • Explore the structure-activity relationship (SAR) to optimize lead compounds for enhanced activity.
  • Investigate the potential for combination therapies with existing cancer treatments.

Properties

IUPAC Name

1'-(3-chloro-4-fluorobenzoyl)-6-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N3O2/c1-25-17-5-3-13(22)11-14(17)18(27)24-20(25)6-8-26(9-7-20)19(28)12-2-4-16(23)15(21)10-12/h2-5,10-11H,6-9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPQRXILPDAZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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